1'-Epi Gemcitabine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

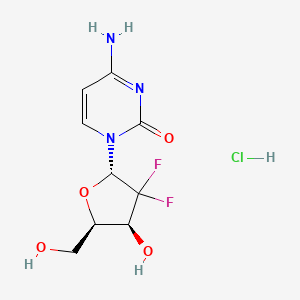

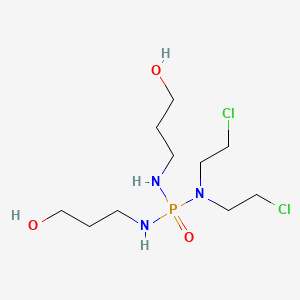

1’-Epi Gemcitabine Hydrochloride is an impurity with a molecular formula of C9H12ClF2N3O4 and a molecular weight of 299.66 . It is the inactive isomer of Gemcitabine Hydrochloride . Gemcitabine Hydrochloride is an analog of the natural nucleoside cytidine and is used as a chemotherapeutic drug in the treatment of pancreatic, lung, and breast cancer .

Scientific Research Applications

Chemotherapeutic Applications

Gemcitabine Hydrochloride is one of the most often prescribed chemotherapeutics for first-line therapy . It has a broad spectrum of effects and is used in the treatment of various types of cancers .

Nanotherapeutics in Cancer Treatment

Researchers are exploring various nanostructured targeted delivery methods for Gemcitabine Hydrochloride . These include polymeric nanoparticles, liposomes, polymeric micelles, carbon nanotubes, dendrimers, solid lipid nanoparticles, magnetic nanoparticles, and quantum dots . These nanocarriers can deliver the drug to specific sites, enhancing its effectiveness .

Overcoming Drug Resistance

The heterogeneity of tumors, drug resistance, and systemic toxicities are major obstacles in cancer treatment . The use of Gemcitabine Hydrochloride in innovative drug delivery methods can help overcome these challenges .

Proof of Concept Studies

Gemcitabine Hydrochloride is used as a proof of concept in studies exploring innovative nanotechnology approaches . These studies aim to improve drug delivery methods and enhance the effectiveness of cancer treatments .

Targeted Drug Delivery

The advent of nanoscale delivery systems has allowed for the targeted delivery of Gemcitabine Hydrochloride . These systems can target cancer cells specifically, reducing the impact on healthy cells .

Nanotechnology Applications in Medical Field

Nanotechnology applications in medical are highly promising, and many technologies are currently undergoing clinical trials in fields including molecular imaging, illness detection, medication encapsulation, and targeted delivery at particular places in the body .

Mechanism of Action

Target of Action

1’-Epi Gemcitabine Hydrochloride, also known as 1’-Epi Gemcitabine, is a nucleoside metabolic inhibitor . Its primary targets are the enzymes involved in DNA synthesis and repair . It is metabolized into active metabolites that replace the building blocks of nucleic acids during DNA elongation .

Mode of Action

1’-Epi Gemcitabine Hydrochloride is a prodrug, which means it is metabolized into its active form within the body . It is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This action arrests tumor growth and promotes apoptosis (programmed cell death) of malignant cells .

Biochemical Pathways

The biochemical pathways affected by 1’-Epi Gemcitabine Hydrochloride involve DNA synthesis and repair . The compound inhibits these processes, leading to the death of cancer cells . It also has immunomodulatory effects that enhance the immune system’s ability to fight cancer .

Pharmacokinetics

The pharmacokinetics of 1’-Epi Gemcitabine Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, it is transformed into its active metabolites within the body

Result of Action

The molecular and cellular effects of 1’-Epi Gemcitabine Hydrochloride’s action involve the inhibition of DNA synthesis and repair, which leads to the death of cancer cells . It also promotes apoptosis of malignant cells . Furthermore, it enhances the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1’-Epi Gemcitabine Hydrochloride. For instance, the physical and chemical stability of gemcitabine hydrochloride solutions can be affected by solution concentrations, packaging, and storage conditions . Furthermore, the use of nanocarriers as drug delivery systems has shown potential in enhancing the efficacy of gemcitabine hydrochloride .

properties

IUPAC Name |

4-amino-1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-DNSZWREKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675880 |

Source

|

| Record name | 4-Amino-1-(2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122111-05-1 |

Source

|

| Record name | 4-Amino-1-(2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)